1,2,3,5,7-Pentachloronaphthalene

Dioxin-like toxicity AhR activation Toxic Equivalence Factor (TEF)

Quantifying dioxin-like PCNs in food or biota requires congener-specific standards. Generic mixtures mask critical differences in REP (0.00016) and biomagnification. - **Analytical precision**: Validate GC-HRMS methods with MDL determination; melting point 171°C confirms purity. - **Toxic equivalence**: Essential for congener-specific TEQ calculations in regulatory risk assessment. - **Environmental modeling**: Henry's Law constant (6.9×10⁻² mol/(m³Pa)) and BMF (0.5-0.7) as direct inputs. Immediate shipment, secure packaging.

Molecular Formula C10H3Cl5
Molecular Weight 300.4 g/mol
CAS No. 53555-65-0
Cat. No. B3061118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5,7-Pentachloronaphthalene
CAS53555-65-0
Molecular FormulaC10H3Cl5
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=CC(=C(C(=C21)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10H3Cl5/c11-4-1-6-5(7(12)2-4)3-8(13)10(15)9(6)14/h1-3H
InChIKeyOVSKLQPHXHPXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCN-52: A Priority Dioxin-Like Environmental Contaminant


1,2,3,5,7-Pentachloronaphthalene (CAS 53555-65-0), designated as PCN-52, is a pentachlorinated naphthalene congener within the polychlorinated naphthalenes (PCNs) class of persistent organic pollutants (POPs). As a penta-chlorinated congener, it exhibits distinct physicochemical properties and toxicological characteristics compared to lower or higher chlorinated analogs. PCN-52 is explicitly prioritized in human dietary exposure studies due to its prevalence in food and its contribution to dioxin-like toxic equivalence (TEQ) [1]. It is a ubiquitous environmental contaminant found in biota and human tissues, and is often co-eluting with PCN-60 in conventional chromatographic analysis, making its specific quantification a critical analytical challenge [2].

Why PCN-52 Cannot Be Substituted


Substitution of PCN-52 with other PCN congeners or mixtures is scientifically invalid due to congener-specific differences in physicochemical properties, environmental fate, and biological activity. For instance, the Henry's Law constant dictates a unique air-water partitioning behavior, while the enthalpy of fusion defines its distinct thermal properties, both of which differ from other pentachloronaphthalenes [1]. Crucially, the dioxin-like toxicity of PCNs is highly congener-dependent. The relative potency (REP) of PCN-52 to induce AhR-mediated responses is orders of magnitude different from that of hexa- and hepta-chlorinated congeners like PCN-66 and PCN-73 [2]. Furthermore, the specific chlorine substitution pattern of PCN-52 (1,2,3,5,7) results in a biomagnification factor of 0.5-0.7 in an aquatic food chain, a value that cannot be assumed for other penta- or hexa-chlorinated congeners without direct measurement [3]. Using a generic 'PCN mixture' standard would mask these critical quantitative distinctions, compromising the accuracy of environmental fate modeling, toxic equivalent (TEQ) calculations, and the reliability of analytical method validation.

Key Quantitative Evidence for PCN-52


AhR-Mediated Relative Potency

In a comparative in vitro assay using H4IIE rat hepatoma cells (H4IIE-Luc), the AhR-mediated relative potency (REP) of PCN-52 was measured against the reference compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). The REP for PCN-52 was found to be 0.00016. This is significantly lower than the REPs for the most potent hexa-chlorinated congeners, PCN-66 (0.004) and PCN-67 (0.001), and the hepta-chlorinated congener PCN-73 (0.001) [1].

Dioxin-like toxicity AhR activation Toxic Equivalence Factor (TEF) In vitro bioassay H4IIE-luc

Biomagnification Factor in Aquatic Food Chain

In a 28-day experimental food chain study using benthic worms (Tubifex tubifex) and juvenile rainbow trout (Oncorhynchus mykiss), the biomagnification factor (BMF) for PCN-52 was determined. The BMF ranged from 0.5 to 0.7 kg lipid(fish)/kg lipid(worm), and the average uptake efficiency from the worms to the fish was 60% [1].

Environmental fate Bioaccumulation Food web modeling Aquatic toxicology Trophic transfer

Henry's Law Constant for Air-Water Partitioning

The Henry's Law solubility constant (Hscp) for PCN-52 at 298.15 K is 6.9×10⁻² mol/(m³Pa), as reported in a comprehensive compilation [1]. This value is specific to the 1,2,3,5,7-chlorination pattern and is distinct from other PCN congeners, which exhibit varying volatility and aqueous solubility.

Environmental partitioning Volatilization Henry's Law Fugacity modeling Atmospheric transport

Melting Point and Enthalpy of Fusion

The melting point of PCN-52 is reported as 171 °C, with an enthalpy of fusion (ΔfusH) of 27.14 kJ/mol at 444.9 K, as determined by Differential Scanning Calorimetry (DSC) [1]. These thermal properties are characteristic of this specific chlorination pattern.

Thermal analysis Differential Scanning Calorimetry (DSC) Phase transition Purity determination Standard reference material

Method Detection Limit by GC-MS

A validated GC-MS method for the determination of PCNs in groundwater reported a method detection limit (MDL) for PCN-52 in the range of 4.21-7.41 ng/L [1]. This method was validated for a suite of 9 PCN congeners, including PCN-52, and demonstrated linear calibration curves (r > 0.995) in the 5-100 µg/L range.

Analytical chemistry Method validation Environmental monitoring GC-MS Detection limit

Prioritization in Human Exposure and Dietary Studies

PCN-52 is identified as one of the 20 priority PCN congeners for monitoring in foodstuffs and human tissues to represent the vast majority of dioxin-like toxic equivalence (TEQ). Tri- to penta-chlorinated congeners like PCN-52 generally show high occurrence in foods, and PCN-52/60 was the most abundant congener pair in human milk from a global study [1]. It is specifically listed in Annex A and C of the Stockholm Convention [2].

Human biomonitoring Dietary exposure Risk assessment Stockholm Convention Persistent Organic Pollutants (POPs)

PCN-52 Application Scenarios


TEQ Quantification in Environmental and Food Samples

This pure PCN-52 standard is indispensable for analytical chemists quantifying dioxin-like toxicity in complex matrices (e.g., food, human milk, sediment, biota). Its known REP of 0.00016 [1] must be used in the calculation of congener-specific TEQs. Using an incorrect or generic REP would lead to significant errors in risk assessment. Furthermore, its identification as a priority congener [2] means its inclusion in multi-analyte monitoring methods is not optional.

Environmental Fate and Bioaccumulation Modeling

Researchers developing fugacity and food web models require congener-specific input parameters. The experimentally determined Henry's Law constant (6.9×10⁻² mol/(m³Pa)) [3] and the biomagnification factor (BMF = 0.5-0.7) [4] for PCN-52 are critical for accurately predicting its environmental distribution and potential for trophic transfer. Generic or estimated parameters for 'pentachloronaphthalenes' would introduce unquantifiable uncertainty into model outputs.

Analytical Method Development and Validation

Analytical laboratories developing or validating methods (e.g., GC-HRMS, GC-MS/MS) for PCNs in water, soil, or biological tissues rely on pure PCN-52 for calibration, recovery experiments, and determining method performance characteristics like the method detection limit (MDL) [5]. Its characteristic melting point (171 °C) and enthalpy of fusion (27.14 kJ/mol) [6] also serve as valuable tools for confirming the identity and purity of the analytical standard itself.

Toxicological and Mechanistic Studies

In mechanistic toxicology, PCN-52 serves as a specific probe for AhR activation studies. Its moderate REP relative to TCDD and its distinct potency compared to hexa- and hepta-chlorinated congeners [1] make it a valuable tool for investigating structure-activity relationships (SAR) and the molecular basis of dioxin-like toxicity. It allows researchers to differentiate the effects of specific chlorine substitution patterns on receptor binding and downstream gene expression, such as cyp1a1 induction [4].

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